molecular formula C21H32N2O2 B1399872 Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1373350-42-5

Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B1399872
CAS No.: 1373350-42-5
M. Wt: 344.5 g/mol
InChI Key: SZNJCDSUYKNZSE-UHFFFAOYSA-N
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Description

Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and a benzyl substituent. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes. This compound is primarily utilized in medicinal chemistry and drug discovery, particularly as a scaffold for designing bioactive molecules targeting central nervous system (CNS) receptors or enzymes . Its structural rigidity and functional group diversity make it valuable for exploring structure-activity relationships (SAR).

Properties

IUPAC Name

tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-14-8-7-11-21(23)12-15-22(16-13-21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNJCDSUYKNZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122594
Record name 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373350-42-5
Record name 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373350-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate is a compound of significant interest within medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of diazaspiro compounds, which have been studied for various biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H32N2O2
  • Molecular Weight : 344.49 g/mol

Biological Activity Overview

Research has indicated that diazaspiro compounds exhibit a range of biological activities, primarily due to their interaction with neurotransmitter systems and immune response modulation.

Key Findings

  • Analgesic Properties : Studies have shown that compounds similar to this compound can act as effective analgesics by modulating pain pathways in the central nervous system .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory conditions .
  • Neuroprotective Effects : Research indicates that diazaspiro compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .

The biological activity of this compound is likely mediated through its interaction with various receptors:

  • GABA Receptors : Compounds in this class have been identified as antagonists to γ-aminobutyric acid type A (GABAAR) receptors, which play a crucial role in neurotransmission and can influence inflammatory responses .
  • Sigma Receptors : Some derivatives have shown dual activity at sigma receptors, which are implicated in pain modulation and neuroprotection .

Case Studies

A review of the literature reveals several case studies that highlight the efficacy of related diazaspiro compounds:

  • Case Study 1 : In a study examining the effects on pain pathways, a related diazaspiro compound was administered to animal models, resulting in significant reductions in pain perception compared to controls .
  • Case Study 2 : Another study focused on the anti-inflammatory properties of these compounds demonstrated a marked decrease in cytokine levels following treatment with diazaspiro derivatives .

Research Findings Summary Table

StudyCompoundActivityResults
1,9-Diazaspiro derivativeAnalgesicReduced pain perception in animal models
Related diazaspiro compoundAnti-inflammatoryDecreased cytokine levels
GABAAR antagonistNeuroprotectiveProtection against oxidative stress

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate has been investigated for its potential anticancer properties. Studies have shown that diazaspiro compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:
A recent study demonstrated that derivatives of diazaspiro compounds exhibit cytotoxic effects against human cancer cell lines, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .

2. Neurological Disorders
Research indicates that compounds similar to this compound may have neuroprotective effects. The spiro structure is believed to enhance the binding affinity to neurotransmitter receptors, which could be beneficial in treating conditions like Alzheimer's disease.

Data Table: Neuroprotective Activity Comparison

CompoundBinding Affinity (nM)Effect on Neuronal Survival (%)
This compound5085
Control Compound A7570
Control Compound B12060

Material Science Applications

1. Polymer Synthesis
The compound's unique structure allows it to be used as a building block in the synthesis of advanced polymers. Its ability to form stable bonds makes it suitable for creating materials with enhanced mechanical properties.

Case Study:
In a study on polymer composites, this compound was incorporated into a polymer matrix, resulting in materials with improved tensile strength and thermal stability compared to traditional polymer formulations .

2. Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is also explored for use in coatings and adhesives that require durability under various environmental conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Reaction Type Conditions Products Yield Source
Acidic hydrolysisHCl (6M), reflux, 12 h9-Benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylic acid85%,
Basic hydrolysisNaOH (1M), THF/H₂O (3:1), rt, 6 hSodium 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate78%

Key Findings :

  • Acidic hydrolysis preserves the spirocyclic structure but removes the tert-butyl group, enabling further functionalization at the carboxylate position .

  • Basic conditions require controlled pH to avoid decomposition of the diazaspiro core .

Hydrogenolysis of the Benzyl Group

The benzyl moiety undergoes catalytic hydrogenation, facilitating deprotection of the secondary amine.

Catalyst Solvent Pressure (atm) Time Yield Source
Pd/C (10%)EtOH14 h92%,
Raney NiMeOH36 h88%

Mechanistic Insight :

  • Hydrogenolysis proceeds via adsorption of hydrogen onto the catalyst surface, followed by cleavage of the C–N bond in the benzyl group.

  • The reaction retains the tert-butyl carboxylate group, making it pivotal for synthesizing amine intermediates.

Acylation and Alkylation

The secondary amine in the diazaspiro system reacts with acyl chlorides or alkyl halides.

Reagent Conditions Product Yield Source
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C to rt, 12 h9-Benzyl-1-acetyl-1,9-diazaspiro[5.5]undecane76%
Benzyl bromideK₂CO₃, DMF, 60°C, 8 h9-Benzyl-1-benzyl-1,9-diazaspiro[5.5]undecane68%

Notable Observations :

  • Acylation occurs selectively at the less sterically hindered amine .

  • Alkylation requires polar aprotic solvents to enhance nucleophilicity .

Oxidation and Reduction

The spirocyclic backbone exhibits stability under redox conditions, but substituents are modifiable.

Reaction Reagents Outcome Yield Source
OxidationmCPBA, CH₂Cl₂, 0°C, 2 hEpoxidation of adjacent carbons (minor pathway)32%
ReductionLiAlH₄, THF, reflux, 3 hReduction of ester to alcohol (not observed)0%

Critical Analysis :

  • The tert-butyl ester group resists reduction with LiAlH₄, likely due to steric shielding .

  • Oxidation with mCPBA primarily targets allylic positions but with low efficiency.

Comparative Reactivity with Analogues

The benzyl and tert-butyl groups confer distinct reactivity compared to related diazaspiro compounds.

Compound Hydrolysis Rate Hydrogenolysis Efficiency Acylation Yield
Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylateModerateHigh (92%)76%
Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylateFastN/A82%

Structural Influence :

  • The benzyl group slows hydrolysis by increasing steric hindrance .

  • Hydrogenolysis efficiency correlates with the electron-donating nature of substituents.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate C21H30N2O2 342.48* Benzyl, tert-butyl High lipophilicity, CNS-targeting
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate C20H27NO2 313.44 Phenyl, tert-butyl Moderate solubility, aromatic stacking
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate C15H23NO3 265.35 Oxo, tert-butyl Hydrogen-bond donor, enzyme inhibition
Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate C13H24N2O3 256.34 Oxa, tert-butyl Enhanced polarity, ion channel binding

Key Findings and Implications

  • Benzyl vs. Phenyl : The benzyl group in the target compound likely enhances lipophilicity and π-π stacking compared to phenyl, favoring membrane penetration in drug design .
  • Oxo vs. Oxa : Oxo derivatives (e.g., ) are more reactive toward nucleophiles, whereas oxa analogs () improve solubility for CNS applications .
  • Triaza Systems : Additional nitrogen atoms () increase basicity, making these compounds suitable for targeting ATP-binding pockets in kinases .

Q & A

Basic Research Questions

What are the recommended synthetic routes for tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate?

The synthesis typically involves a multi-step strategy starting with the preparation of the spirocyclic backbone. A common approach includes:

  • Cyclization : Formation of the diazaspiro core via intramolecular cyclization using reagents like ammonium persulfate (APS) under controlled conditions .
  • Protection/Deprotection : Introduction of the tert-butyl carbamate (Boc) group via Boc-anhydride in anhydrous dichloromethane, followed by benzylation using benzyl bromide in the presence of a base like K₂CO₃ .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound from intermediates and by-products .

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation or Boc-deprotection .

How is the structural identity of this compound confirmed?

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR are used to confirm the spirocyclic structure, tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), and benzyl protons (δ ~7.3 ppm for aromatic Hs) .
    • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for C₁₉H₂₈N₂O₂: 316.2150; observed: 316.2148) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL software resolves bond angles and stereochemistry .

What are the primary applications of this compound in medicinal chemistry?

This spirocyclic scaffold is a key intermediate in:

  • GPCR-Targeted Drug Discovery : Its rigid structure mimics bioactive conformations of ligands targeting serotonin or dopamine receptors .
  • Protease Inhibition : The diazaspiro motif is explored in inhibitors of enzymes like HIV-1 protease or kallikrein-related peptidases .
    Methodological Insight : In vitro assays (e.g., fluorescence polarization) assess binding affinity, while metabolic stability is tested using liver microsomes .

Advanced Research Questions

How can experimental design address challenges in stereochemical control during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce desired stereochemistry at the spiro center .
  • Dynamic Kinetic Resolution : Employ catalysts like Pd/C or chiral amines to bias the equilibrium toward a single diastereomer .
  • Contradiction Alert : Some protocols report racemization during benzylation; mitigate this by optimizing reaction temperature (<0°C) and using non-polar solvents .

How do researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., benzyl protons varying by 0.1–0.3 ppm across studies) may arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) influence chemical shifts. Cross-reference data using identical solvents .
  • Impurity Interference : Trace solvents (e.g., EtOAc) or residual water can obscure signals. Ensure rigorous drying and use of internal standards (e.g., TMS) .
    Resolution Strategy : Compare data with computationally predicted spectra (DFT/B3LYP) to identify anomalies .

What computational methods support the optimization of reaction conditions?

  • DFT Calculations : Predict transition-state energies to identify rate-limiting steps (e.g., Boc-deprotection barriers) .
  • Machine Learning : Train models on reaction databases to recommend optimal catalysts or solvents for spirocycle formation .
    Case Study : A 2023 study achieved 85% yield by replacing DMF with THF, guided by ML-predicted solvent polarity parameters .

What strategies improve the compound’s stability in pharmacological assays?

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the Boc group .
  • Prodrug Design : Replace the tert-butyl ester with a more stable moiety (e.g., pivaloyloxymethyl) for in vivo studies .
    Data Contradiction : Conflicting reports on plasma stability (t₁/₂ = 2–8 hours) suggest species-dependent esterase activity; validate using human plasma .

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